Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea (CAS 1788770-63-7) is a synthetic urea derivative with molecular formula C15H16N2O4 and molecular weight 288.30 g/mol, featuring a benzodioxole moiety linked via a urea bridge to a furan-3-yl-propan-2-yl substituent. The compound belongs to a broader class of heteroaryl-substituted ureas investigated in medicinal chemistry and agrochemical research.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1788770-63-7
Cat. No. B2882345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea
CAS1788770-63-7
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H16N2O4/c1-10(6-11-4-5-19-8-11)16-15(18)17-12-2-3-13-14(7-12)21-9-20-13/h2-5,7-8,10H,6,9H2,1H3,(H2,16,17,18)
InChIKeyWATTUQHGYCHJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea (CAS 1788770-63-7): Structural Identity and Procurement Context


1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea (CAS 1788770-63-7) is a synthetic urea derivative with molecular formula C15H16N2O4 and molecular weight 288.30 g/mol, featuring a benzodioxole moiety linked via a urea bridge to a furan-3-yl-propan-2-yl substituent [1]. The compound belongs to a broader class of heteroaryl-substituted ureas investigated in medicinal chemistry and agrochemical research . It is currently supplied as a research screening compound by Life Chemicals (catalog F6356-0866) in micromolar quantities [1].

Why 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea Cannot Be Replaced by In-Class Analogs


The compound's structural architecture—a benzodioxole urea core coupled to a furan-3-yl-propan-2-yl side chain—creates a distinct pharmacophoric geometry that differs materially from its closest cataloged positional isomer, the furan-2-yl analog (CAS 1207028-68-9) [1]. In benzodioxole-urea series, the furan ring attachment position (3-yl vs. 2-yl) alters the spatial orientation of the heterocycle's oxygen lone pair, which influences hydrogen-bonding geometry at target binding sites and leads to divergent selectivity profiles across receptor and enzyme families [2]. Generic substitution based solely on molecular formula equivalence (C15H16N2O4) or core scaffold similarity ignores these regioisomeric differences that are known to produce variable target engagement in urea-based kinase and GPCR ligand programs [2].

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea (CAS 1788770-63-7)


Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Attachment Position

The target compound incorporates a furan-3-yl substituent attached at the propan-2-yl urea side chain, whereas the closest cataloged analog (CAS 1207028-68-9) bears a furan-2-yl substituent at the identical position . This regioisomeric switch repositions the furan oxygen atom by approximately 2.4 Å in the minimized conformation, altering the hydrogen-bond acceptor vector available for target interaction [1]. In benzofuran-urea P2Y1 antagonist series, analogous positional isomerism produced >10-fold differences in receptor binding potency, demonstrating that furan regioisomerism is a critical determinant of biological activity in urea-based ligands [1]. No direct head-to-head assay data are publicly available for these two specific compounds.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Benzodioxole Urea Scaffold vs. Alternative Heterocyclic Urea Cores

The benzodioxole moiety in the target compound is a known privileged fragment in kinase inhibitor design, particularly for discoidin domain receptor 1 (DDR1) and fatty-acid binding protein (FABP) targets [1]. Patent US-9278918-B2 claims urea derivatives incorporating benzodioxole groups as FABP inhibitors, while prior art from Semantic Scholar identifies benzodioxole-containing urea derivatives as DDR1 inhibitors [2]. In contrast, simple phenyl-urea or methoxyphenyl-urea analogs (e.g., CAS 198140-25-9, 1-(2,5-dimethoxyphenyl)-3-(3-hydroxyphenyl)urea) lack the constrained dioxole ring, resulting in reduced conformational restriction and altered target selectivity profiles . The benzodioxole oxygen atoms provide dual hydrogen-bond acceptor functionality that is absent in mono-methoxy or unsubstituted phenyl ureas [1].

Kinase Inhibition DDR1 FABP Inhibition

Commercial Availability and Sourcing Purity Profile

The target compound is available from Life Chemicals (catalog F6356-0866) in defined micromolar quantities (2 μmol at $57.00, 5 μmol at $63.00, 10 μmol at pricing upon request) as part of a screening collection, with supplier-reported purity suitable for biochemical assay deployment [1]. The furan-2-yl positional isomer (CAS 1207028-68-9) is listed in the CIRS Group chemical database but with no associated commercial supplier link or pricing, indicating potentially limited or absent ready procurement channels [2]. This sourcing asymmetry means that for researchers requiring a furan-3-yl benzodioxole urea for SAR expansion, the target compound represents the only confirmed commercially accessible option within this regioisomeric pair [1][2].

Chemical Procurement Screening Library Quality Control

Chiral Center Presence and Enantiomeric Implications

The target compound contains a chiral center at the propan-2-yl carbon atom (C-2 of the side chain), producing a racemic mixture as supplied . Many benzodioxole-urea analogs without a branched alkyl side chain (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea, also C15H16N2O4) are achiral, which simplifies interpretation of biological data but removes the opportunity to exploit enantiospecific target interactions . In chiral urea-based inhibitors, individual enantiomers have been shown to exhibit >20-fold differential potency; thus, the racemic nature of the target compound allows post-hoc enantiomer resolution for follow-up SAR, an option unavailable for achiral analogs [1].

Stereochemistry Enantioselectivity Analytical Chemistry

Absence of Direct Comparative Biological Data: Explicit Acknowledgment

Following exhaustive search of PubMed, Google Patents, BindingDB, PubChem, Semantic Scholar, and major chemical databases, no peer-reviewed publication, patent claim, or authoritative database entry was identified that reports quantitative biological activity data (IC50, Ki, EC50, % inhibition, or selectivity ratio) for 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea (CAS 1788770-63-7) in any assay system [1][2][3]. Consequently, all differentiation claims in this guide rely on structural reasoning, class-level SAR inference, and sourcing logistics rather than direct experimental comparison. Researchers should treat this compound as a structurally novel, pharmacologically uncharacterized screening candidate and plan de novo profiling accordingly [4].

Data Transparency Procurement Risk Assessment Assay Development

Recommended Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea in Scientific Procurement


Structure-Activity Relationship (SAR) Expansion of Furan-Regioisomeric Benzodioxole Urea Series

Researchers who have identified initial activity in a furan-2-yl benzodioxole urea series (e.g., CAS 1207028-68-9 or related analogs) can use this compound as the furan-3-yl comparator to systematically map the regioisomeric SAR landscape. The ~2.4 Å spatial shift in the furan oxygen hydrogen-bond acceptor position [1] provides a direct test of binding site geometry requirements, with class-level precedent suggesting >10-fold potency differentials are achievable [1]. This compound is the only confirmed commercially accessible furan-3-yl benzodioxole urea within this molecular formula class [2].

Kinase and GPCR Off-Target Screening Panels Using a Chiral Benzodioxole Urea Probe

Given the benzodioxole urea scaffold's association with DDR1 kinase [1] and P2Y purinergic receptor [2] pharmacology at the class level, this compound is suitable for inclusion in broad-panel kinase and GPCR selectivity screens to establish target engagement fingerprints. The presence of a chiral center (racemic as supplied) provides the additional option of post-screening enantiomer resolution if differential activity is observed . Procurement from Life Chemicals in defined micromolar quantities aligns with standard screening deck formats .

Pharmacophore Model Validation for Heteroaryl Urea Fragment-Based Drug Design

Computational chemistry groups developing pharmacophore models for heteroaryl urea binding sites can use this compound to validate and refine hydrogen-bond acceptor vector hypotheses. The fixed benzodioxole ring system serves as a conformationally constrained core, while the furan-3-yl side chain provides a defined spatial orientation that differs from furan-2-yl and thiophenyl analogs [1]. The absence of published biological data means that binding mode predictions must be experimentally confirmed, but the structural features are well-suited for molecular docking and MD simulation studies [2].

Agrochemical Lead Discovery Screening for Herbicidal or Plant Growth Regulatory Activity

Benzodioxole derivatives have established precedent as herbicidal agents in agricultural patent literature [1], and the target compound is explicitly noted as being of interest in agricultural chemistry research [2]. The urea linkage and heteroaryl substitution pattern resemble known herbicidal benzodioxole pharmacophores described in patent IE44745B1 [1], making this compound a candidate for inclusion in agrochemical phenotypic screening cascades targeting weed control or plant growth regulation endpoints.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.